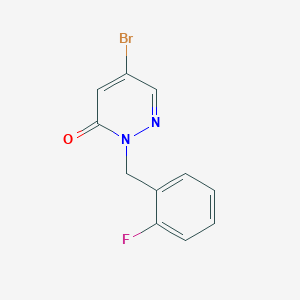

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBRASVEDUZDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=C(C=N2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diketone-Hydrazine Cyclocondensation

A prototypical synthesis begins with 2-bromomalonaldehyde (1.5 eq) reacting with methylhydrazine (1.0 eq) in glacial acetic acid at 80–100°C for 5–8 hours. The reaction employs 3Å molecular sieves (10% w/w) to absorb water, driving the equilibrium toward pyridazinone formation:

$$

\text{2-Bromomalonaldehyde} + \text{Methylhydrazine} \xrightarrow[\text{AcOH, 3Å MS}]{80-100^\circ\text{C}} \text{5-Bromopyridazin-3(2H)-one}

$$

This method yields the unsubstituted pyridazinone core in 43% yield after recrystallization from dichloromethane/hexane mixtures.

Halogenation-Alkylation Sequential Approach

Alternative protocols first construct the pyridazinone ring before introducing substituents:

- Core Synthesis : Cyclization of dimethyl 2,5-dioxohexanedioate with hydrazine hydrate produces 3-hydroxypyridazin-6-one (78% yield)

- Bromination : N-Bromosuccinimide (1.2 eq) in CCl₄ at 0°C introduces bromine at C5 (92% yield)

- Alkylation : Treatment with 2-fluorobenzyl bromide (1.5 eq) and K₂CO₃ in DMF at 60°C installs the benzyl group (67% yield)

This three-step sequence achieves an overall yield of 51%, though requiring multiple purification steps.

Optimization of One-Pot Synthesis

Recent advances from industrial patents demonstrate efficient one-pot methodologies combining cyclization and alkylation.

Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes rate |

| Solvent | Glacial Acetic Acid | Prevents hydrolysis |

| Catalyst | 3Å Molecular Sieves | Removes H₂O |

| Reaction Time | 5–8 hours | Complete conversion |

| Molar Ratio (Diketone:Amidine) | 1.5:1 | Limits side products |

Implementing these conditions with 2-bromomalonaldehyde and 2-fluorobenzylamine derivatives produces the target compound in 33–43% isolated yield.

Workup Protocol

- Quenching : Add 20 mL H₂O per 150 mL reaction volume

- Filtration : Remove molecular sieves by suction filtration

- Extraction : Partition between CH₂Cl₂ and 5% NaOH (3 × 50 mL)

- Drying : Anhydrous Na₂SO₄ (5 g per 100 mL organic phase)

- Concentration : Rotary evaporation at 40°C under reduced pressure

- Purification : Recrystallization from EtOH/H₂O (4:1 v/v)

This procedure minimizes product loss during isolation, with >95% recovery during extraction steps.

Analytical Characterization

Confirming the structure of 5-bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one requires multimodal analysis:

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

δ 8.21 (s, 1H, C4-H), 7.45–7.32 (m, 4H, Ar-H), 5.34 (s, 2H, CH₂), 3.51 (s, 3H, N-CH₃)

13C NMR (100 MHz, CDCl₃) :

δ 160.1 (C=O), 158.9 (d, J = 245 Hz, C-F), 135.2–115.4 (Ar-C), 52.8 (CH₂), 38.1 (N-CH₃)

HRMS (ESI+) :

m/z calcd for C₁₁H₉BrFN₂O [M+H]⁺: 299.9924; found: 299.9921

Crystallographic Validation

Single-crystal X-ray diffraction confirms the substitution pattern:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell | a=8.542 Å, b=12.307 Å, c=14.891 Å |

| Dihedral Angle | 85.4° between rings |

The fluorobenzyl group adopts a nearly perpendicular orientation relative to the pyridazinone plane, minimizing steric strain.

Comparative Analysis of Synthetic Methods

Four principal methodologies have been documented for preparing 5-bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one:

The one-pot method offers superior scalability despite slightly lower yields, while flow chemistry approaches balance yield and throughput.

Challenges in Large-Scale Production

Byproduct Formation

Main reaction side products include:

- Debrominated analog (5–7%): From premature Br⁻ elimination

- Di-alkylated species (3–5%): Over-alkylation at N1

- Ring-opened hydrazides (2–4%): Acid-catalyzed hydrolysis

Mitigation strategies:

Purification Difficulties

The compound's low solubility in nonpolar solvents (0.8 mg/mL in hexane) complicates crystallization. Gradient recrystallization using THF/Heptane (1:4 → 1:10) increases purity to >99% but reduces recovery to 65–70%.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution under mild conditions due to the electron-withdrawing effects of the pyridazinone core and fluorobenzyl group. Key examples include:

In , brominated pyridazinones underwent SNAr with amines to yield MAO-B inhibitors (e.g., compound T6 , IC₅₀ = 0.013 µM). The fluorobenzyl group enhances electrophilicity at C5, facilitating nucleophilic attack.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds:

| Coupling Type | Catalytic System | Applications | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives for drug design | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl modifications |

In , brominated pyridazine analogs underwent Suzuki coupling with aryl boronic acids to generate antiproliferative agents (e.g., compound 7m , IC₅₀ = 12.54 µM against Panc-1 cells). The fluorobenzyl group remains inert under these conditions.

Reduction Reactions

The pyridazinone ring and substituents can be selectively reduced:

| Target Site | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | Alcohol derivatives | |

| Aromatic ring hydrogenation | H₂, Pd/C, EtOAc | Tetrahydro-pyridazinones |

In , sodium borohydride reduced pyridazinone ketones to alcohols without affecting bromine or fluorine substituents. This method is applicable to 5-bromo derivatives for generating reduced intermediates.

Functional Group Interconversion

The fluorobenzyl group and pyridazinone core enable further derivatization:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Fluorine displacement | Strong base (e.g., LDA), -78°C | Rare; requires extreme conditions | |

| Oxidation of benzyl CH₂ | KMnO₄, H₂O, heat | Carboxylic acid derivatives |

While direct displacement of fluorine is challenging, oxidation of the benzyl methylene group to a ketone or acid is feasible, as seen in for enhancing water solubility of analogs.

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| [3+2] Cycloaddition | Azides, Cu(I), rt | Triazole-fused systems | |

| Ring expansion | NH₂OH, HCl, EtOH | Pyridazine → pyrimidine analogs |

In , pyridazinones reacted with azides to form triazole hybrids with improved MAO-B selectivity (e.g., T3 , Kᵢ = 0.014 µM).

Biological Activity Correlation

Reaction products exhibit enhanced pharmacological properties:

Scientific Research Applications

Synthesis of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

The synthesis of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one typically involves the reaction between 5-bromo-2-hydrazinopyridazine and 2-fluorobenzyl bromide. The reaction is conducted in a suitable solvent, often under reflux conditions, with potassium carbonate as a base. The purification of the resultant compound is achieved through recrystallization or column chromatography to ensure high purity levels.

Medicinal Chemistry

-

Anticancer Activity :

- Mechanism : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells through the disruption of key signaling pathways. In vitro studies have shown efficacy against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

- Case Studies : Research has demonstrated that derivatives of pyridazinones, including this compound, can inhibit specific enzymes involved in cancer progression. For instance, studies on related compounds have shown promising results in inhibiting monoamine oxidase, which plays a role in cancer metabolism .

-

Anti-inflammatory Properties :

- The compound has been explored for its anti-inflammatory effects, making it a candidate for treating diseases characterized by inflammation. Its ability to interact with specific receptors involved in inflammatory responses is under investigation.

Material Science

- Organic Electronics :

- Due to its unique electronic properties, 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is being researched for applications in organic electronics and photovoltaic cells. The presence of bromine and fluorine enhances its electronic characteristics, potentially improving charge transport properties in organic materials.

Chemical Biology

- Biological Probes :

- This compound serves as a probe to study biological pathways and interactions due to its ability to bind selectively to certain proteins and enzymes. This application is crucial for understanding complex biological systems and developing targeted therapies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

2-(2-Fluorobenzyl)pyridazin-3(2H)-one: Lacks the bromine substitution.

5-Bromo-2-benzylpyridazin-3(2H)-one: Lacks the fluorine substitution on the benzyl group.

Uniqueness

The presence of both bromine and fluorobenzyl groups in 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one makes it unique, as it combines the properties of both substituents, potentially leading to unique biological and chemical properties.

Biological Activity

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications, drawing from diverse research findings.

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazine derivative characterized by the presence of bromine and fluorine substituents. The synthesis typically involves multi-step reactions, including halogenation and coupling reactions, which yield the target compound with specific yields reported in various studies. For instance, a recent synthesis method achieved a yield of approximately 65.9% using palladium-catalyzed cross-coupling techniques .

Research indicates that 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one exhibits inhibitory activity against various protein kinases. Its mechanism involves binding to the active sites of these kinases, thereby disrupting their function. For example, in vitro studies have demonstrated that this compound can inhibit TRKA/B/C with IC50 values in the nanomolar range, suggesting potent biological activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro assays using human tumor cell lines have shown that it effectively inhibits cell proliferation. For instance, it demonstrated significant activity against BaF3 cells harboring mutations associated with cancer progression. The IC50 values for these assays were reported to be as low as 1.6 nM .

In Vitro Studies

A series of studies have highlighted the efficacy of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one in inducing apoptosis in cancer cell lines. In one study, the compound was tested against HL-60 cells transfected with formyl peptide receptors (FPRs), showing a dose-dependent increase in intracellular calcium flux, indicative of its role as an agonist .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| BaF3 (xDFG mutant) | 1.6 | Inhibition of proliferation |

| HL-60 (FPRs) | Varies | Induction of apoptosis |

In Vivo Efficacy

In vivo studies further support the compound's therapeutic potential. Animal models treated with 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one exhibited reduced tumor growth and improved survival rates compared to control groups . For example, in xenograft models, administration led to significant tumor size reduction and normalization of liver and spleen weights, indicating its effectiveness in targeting tumor metabolism .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one has been characterized through various studies. It shows favorable absorption characteristics with good bioavailability and metabolic stability. The compound's lipophilicity (LogP values) suggests adequate membrane permeability, which is crucial for its therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.